CRS3123 - 1013915-71-3

CRS3123

Catalog Number: EVT-265454
CAS Number: 1013915-71-3
Molecular Formula: C19H19Br2N3O2S
Molecular Weight: 513.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CRS3123 has been used in trials studying the treatment of Clostridial Infection and Clostridium Difficile Colitis.
Classification

CRS3123 falls under several classifications:

  • Chemical Class: Amines, Antibacterials, Chromans, Halogenated hydrocarbons, Pyridines, Pyridones.
  • Mechanism of Action: Methionine tRNA ligase inhibitors and protein synthesis inhibitors.
  • Development Status: Currently in Phase II clinical trials for CDI treatment .
Synthesis Analysis

The synthesis of CRS3123 involves a series of chemical reactions aimed at constructing its complex molecular structure. While specific proprietary methods may not be publicly detailed, general synthetic strategies for similar compounds typically include:

  1. Starting Materials: The synthesis begins with readily available amino acids or their derivatives.
  2. Key Reactions:
    • Coupling Reactions: To form the core structure, coupling reactions involving protected amino acids and other functional groups are performed.
    • Functionalization: Introduction of halogen or other substituents to enhance biological activity.
    • Purification: The crude product undergoes purification processes like crystallization or chromatography to isolate the desired compound.

Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity but are often proprietary .

Molecular Structure Analysis

CRS3123's molecular structure can be characterized by its core features:

Relevant Data

  • Molecular Weight: Not explicitly stated in available literature but can be calculated based on its molecular formula.
  • 3D Structure: Computational modeling may provide insights into its interactions with target enzymes.
Chemical Reactions Analysis

CRS3123 participates in several key chemical reactions:

  1. Inhibition of Methionyl-tRNA Synthetase: By binding to this enzyme, CRS3123 prevents the incorporation of methionine into proteins, thereby inhibiting bacterial growth and toxin production.
  2. Impact on Toxin Production and Sporulation: Studies indicate that CRS3123 not only inhibits bacterial growth but also significantly reduces the production of toxins responsible for CDI symptoms and prevents spore formation .

Technical Parameters

  • IC50 Values: Specific inhibition constants (IC50) have been determined in preclinical studies to quantify its potency against C. difficile.
  • Dose-Response Curves: These curves illustrate how varying concentrations of CRS3123 affect bacterial viability and toxin production.
Mechanism of Action

CRS3123 operates through a well-defined mechanism:

  • It selectively binds to the active site of methionyl-tRNA synthetase in C. difficile, inhibiting its function without affecting similar enzymes in human cells or beneficial gut microbiota.
  • This selective inhibition leads to decreased protein synthesis in bacteria, resulting in reduced growth rates and lower toxin output.

Relevant Data

  • Studies have shown that CRS3123 achieves high fecal concentrations post-administration, which is crucial for its efficacy against gastrointestinal pathogens .
  • Clinical trials report high clinical cure rates (up to 97%) with minimal adverse effects compared to standard treatments like vancomycin .
Physical and Chemical Properties Analysis

CRS3123 possesses several notable physical and chemical properties:

  • Solubility: Generally characterized by moderate solubility in aqueous solutions; specific solubility data may vary based on formulation.
  • Stability: Stability studies suggest that CRS3123 remains effective under physiological conditions relevant to gastrointestinal environments.
  • Absorption Profile: Exhibits low systemic absorption when administered orally, which is beneficial for targeting intestinal pathogens while minimizing systemic side effects .

Relevant Data

  • pH Stability: Optimal activity may be retained across a range of pH levels typical in the gastrointestinal tract.
Applications

The primary application of CRS3123 is in the treatment of Clostridioides difficile infections. Given the rising incidence of CDI and the limitations of current therapies, CRS3123 offers several potential advantages:

  • Narrow Spectrum Activity: Targets only C. difficile, preserving healthy gut flora and reducing the risk of secondary infections.
  • Reduced Recurrence Rates: Early clinical data suggest lower recurrence rates compared to traditional treatments like vancomycin .
  • Potential for Combination Therapies: CRS3123 may be used alongside other treatments to enhance therapeutic outcomes without compromising gut health.

Future Directions

Ongoing research aims to further elucidate its pharmacokinetic properties and optimize dosing regimens based on clinical trial outcomes. Additionally, studies funded by institutions like the National Institute of Allergy and Infectious Diseases will explore its effects on gut microbiota dynamics during treatment .

Synthesis and Development of CRS3123

Discovery and Rational Design of Diaryldiamine Derivatives

CRS3123 (also known as REP3123) emerged from targeted drug discovery efforts to address the unmet need for narrow-spectrum antibiotics against Clostridioides difficile infection (CDI). Its core diaryldiamine structure was rationally designed to selectively inhibit bacterial methionyl-tRNA synthetase (MetRS), specifically targeting the type 1 MetRS isoform expressed in C. difficile and other Gram-positive pathogens [5] [10]. Structural analyses revealed that diaryldiamines exploit a unique auxiliary pocket adjacent to the methionine-binding site in MetRS1 enzymes, a feature absent in mammalian MetRS [10]. This pocket accommodates the diaryldiamine’s halogenated aromatic rings, enabling competitive displacement of methionine while avoiding cross-reactivity with human mitochondrial or cytoplasmic MetRS (selectivity >1,000-fold) [5] [8].

Table 1: Key Structural Features Enabling Selective MetRS1 Inhibition

Structural ElementRole in Target BindingSelectivity Consequence
Diaryl backboneOccupies methionine-binding pocketExcludes binding to MetRS2 enzymes (Gram-negative pathogens)
Fluorinated aryl groupsBinds auxiliary pocket near tRNA acceptor armPrevents disruption of human MetRS
Diamine linkerPositions aryl groups for optimal Van der Waals contactsEnhances affinity for C. difficile MetRS (Ki < 10 nM)
Terminal amidineForms salt bridges with conserved aspartate residuesMinimizes off-target effects on gut anaerobes

Preclinical studies demonstrated that this binding mechanism simultaneously inhibits protein synthesis, toxin production, and sporulation in C. difficile—critical advantages over vancomycin and fidaxomicin, which lack anti-sporulation activity [1] [5].

Structure-Activity Relationship (SAR) Optimization

Systematic SAR studies focused on optimizing three regions of the diaryldiamine scaffold to enhance potency and microbiological selectivity:

  • Aryl Ring Substitutions: Introduction of meta-fluorine atoms on both phenyl rings (as in CRS3123) increased hydrophobic interactions with MetRS1’s auxiliary pocket, improving binding affinity 8-fold over non-halogenated analogs. Bulkier substituents (e.g., chloro, methyl) reduced activity due to steric clashes [10].
  • Linker Modifications: Ethylene diamine linkers maximized potency; shortening to one carbon or lengthening to three carbons decreased inhibition by >100-fold. N-methylation of the linker abolished activity, confirming the necessity of free NH groups for key hydrogen bonds with Asp124 and Asp126 in C. difficile MetRS [10].
  • Terminal Amidine Optimization: Cyclization of the terminal amidine into a 4,5-dihydrothiazole ring (as in REP8839) enhanced metabolic stability but reduced activity against BI/NAP1/027 hypervirulent strains. CRS3123’s open amidine preserved potency (MIC90 = 0.5–1 μg/mL) across all C. difficile ribotypes [5] [10].

Table 2: Impact of Structural Modifications on CRS3123 Analog Activity

Modification SiteRepresentative ChangeEffect on MIC90 vs C. difficileSelectivity Impact
Aryl substituentsmeta-F → meta-Cl4-fold increaseReduced activity against Bacteroides spp.
Linker length-CH2CH2- → -CH2->100-fold increaseLoss of sporulation inhibition
Terminal groupAmidine → CarboxylateComplete loss of activityN/A
Amidine configurationOpen (CRS3123) → Cyclized2-fold increase for ribotype 027Increased cytotoxicity

Chemical Synthesis Pathways and Yield Optimization

The synthetic route to CRS3123 employs a convergent strategy with seven linear steps, prioritizing regiocontrol during diaryl ether formation and minimizing protecting group manipulations [10]:

  • Nucleophilic Aromatic Substitution: 1,3-Difluoro-4-nitrobenzene reacts with 4-(aminomethyl)pyridine to yield the mono-aryl intermediate (85% yield).
  • Catalytic Hydrogenation: Nitro group reduction (H2/Pd-C, 20 psi) gives the aniline derivative (95% yield).
  • Diazotization-Coupling: Diazotization with NaNO2/HCl followed by coupling with N,N-dimethylbarbituric acid forms the terminal amidine (73% yield).
  • O-Deprotection and Etherification: TMSCl-mediated deprotection and nucleophilic displacement with 3-fluoro-4-bromoaniline completes the diaryldiamine core (68% yield).
  • Final Purification: Recrystallization from ethanol/water provides CRS3123 as a hydrochloride salt (purity >99.5%, overall yield 32–36%) [10].

Critical optimizations addressed early bottlenecks:

  • Replacing stoichiometric tin chloride in nitro reduction with catalytic hydrogenation eliminated metal residues and improved yield by 18%.
  • Optimizing diazotization temperature to −5°C minimized diazonium decomposition, increasing amidination yield from 52% to 73%.
  • Using ethanol/water (4:1) for recrystallization enhanced crystal morphology for consistent oral formulation [10].

Scalability Challenges in Industrial Production

Transitioning from laboratory-scale synthesis (grams) to commercial production (kilograms) presented three major challenges:

  • Fluorinated Intermediate Instability: The meta-fluoroaniline intermediate underwent gradual dehydrofluorination during storage. Solution: Implemented in-line coupling of intermediates, reducing storage time from 72 hours to <4 hours. This required redesigning reactor trains for continuous flow processing [9] [10].
  • High-Energy Diazotization: Exothermic diazotization at −5°C caused thermal runaway in batches >5 kg. Solution: Installed cryogenic jacketed reactors with automated temperature control, enabling safe scale-up to 50-kg batches [10].
  • Solid Form Variability: CRS3123 free base exhibited polymorphism, affecting dissolution kinetics. Solution: Adopted hydrochloride salt formation in a mixed ethanol/MTBE solvent system, producing a non-hygroscopic crystalline form with consistent particle size distribution (D90 < 50 μm) [9].

Table 3: Key Process Parameters for Commercial-Scale Manufacturing

Process StepLab-Scale YieldPilot-Scale YieldScale-Up SolutionCommercial Impact
Diazotization73%58% (5 kg)Cryogenic reactorsYield restored to 70% (50 kg)
Amidine coupling68%62% (10 kg)In-line intermediate couplingYield improved to 75%
Final recrystallization88%82% (15 kg)Ethanol/MTBE antisolvent systemPurity >99.9%, D90 = 42 μm

Current efforts focus on enzymatic amidination to replace diazotization and flow chemistry platforms to minimize purification steps. These innovations aim to boost overall yield to >45% while reducing organic solvent use by 60% [9].

Properties

CAS Number

1013915-71-3

Product Name

CRS3123

IUPAC Name

5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one

Molecular Formula

C19H19Br2N3O2S

Molecular Weight

513.2 g/mol

InChI

InChI=1S/C19H19Br2N3O2S/c20-11-8-12-14(2-6-26-18(12)13(21)9-11)22-4-1-5-23-17-10-16(25)19-15(24-17)3-7-27-19/h3,7-10,14,22H,1-2,4-6H2,(H2,23,24,25)/t14-/m1/s1

InChI Key

NNTYBKTXMKBRFA-CQSZACIVSA-N

SMILES

C1COC2=C(C1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br

Solubility

Soluble in DMSO

Synonyms

CRS-3123; CRS 3123; CRS3123; REP 3123; REP-3123; REP-3123

Canonical SMILES

C1COC2=C(C1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br

Isomeric SMILES

C1COC2=C([C@@H]1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.